N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine
Description
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN5 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |
InChI Key |
ULISKQZVGRTVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine typically involves the reaction of 3-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, oxidized or reduced tetrazole derivatives, and various cycloadducts depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The presence of the 3-chlorophenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- N-{3-[(E)-(tert-butoxyimino)methyl]-4-chlorophenyl}-2-methylfuran-3-carbimidothioic acid
Uniqueness
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine is unique due to its specific combination of a tetrazole ring and a 3-chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The tetrazole ring provides a versatile scaffold for chemical modifications, while the 3-chlorophenyl group enhances its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
